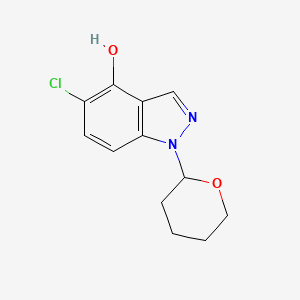

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

CAS No.:

Cat. No.: VC18826032

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN2O2 |

|---|---|

| Molecular Weight | 252.69 g/mol |

| IUPAC Name | 5-chloro-1-(oxan-2-yl)indazol-4-ol |

| Standard InChI | InChI=1S/C12H13ClN2O2/c13-9-4-5-10-8(12(9)16)7-14-15(10)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2 |

| Standard InChI Key | ZYULSOMUIVUDJA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Cl)O |

Introduction

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a synthetic organic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic compounds with diverse applications in medicinal chemistry due to their biological activity, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure incorporates a chloro substituent, a tetrahydro-2H-pyran group, and a hydroxyl group at specific positions on the indazole ring system.

Synthesis Pathway

The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves multi-step organic reactions:

-

Starting Materials: The process begins with commercially available indazole derivatives.

-

Chlorination: Selective chlorination at position 5 is achieved using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.

-

Hydroxylation: Introduction of the hydroxyl group at position 4 is performed via electrophilic substitution or oxidation reactions.

-

Tetrahydropyran Substitution: The tetrahydro-2H-pyran group is introduced through nucleophilic substitution or alkylation reactions using tetrahydropyranyl halides.

Each step requires careful optimization of reaction conditions (temperature, solvent, pH) to ensure high yield and purity.

Research Findings

Preliminary research indicates that compounds with similar structures demonstrate:

-

High antioxidant activity due to the presence of hydroxyl groups .

-

Cytotoxic effects against various cancer cell lines, as observed in related indazole derivatives .

-

Favorable metabolic stability, making them suitable candidates for drug development .

Further studies are required to elucidate the exact mechanisms of action and optimize its pharmacokinetic properties.

Applications and Future Directions

Applications:

-

Medicinal Chemistry: Potential lead compound for developing anticancer and anti-inflammatory drugs.

-

Material Science: Functionalized indazoles are used in designing advanced materials with unique optical or electronic properties.

Future Directions:

-

Conducting detailed structure–activity relationship (SAR) studies to identify key functional groups responsible for biological activity.

-

Exploring its pharmacokinetics and toxicity profile in preclinical models.

-

Investigating its potential as a scaffold for synthesizing novel derivatives with enhanced activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume